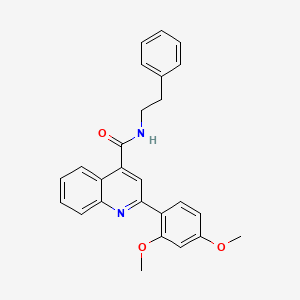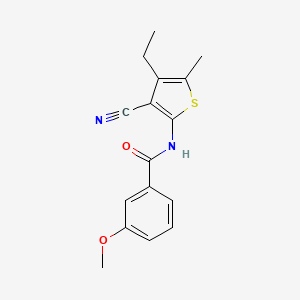
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-methoxybenzamide is a synthetic organic compound characterized by its unique structure, which includes a thiophene ring substituted with cyano, ethyl, and methyl groups, and a benzamide moiety with a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-methoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes nitration to introduce the cyano group. Subsequent alkylation reactions introduce the ethyl and methyl groups. The final step involves the coupling of the substituted thiophene with 3-methoxybenzoyl chloride under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and purification methods are also tailored to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The methoxy group on the benzamide can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Wirkmechanismus
The mechanism of action of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-methoxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the cyano and methoxy groups can influence its binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-methylbenzamide
- N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-phenylacetamide
- N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-fluorobenzamide
Uniqueness
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-methoxybenzamide is unique due to the presence of the methoxy group on the benzamide moiety, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This structural variation can lead to differences in solubility, stability, and interaction with biological targets.
Eigenschaften
Molekularformel |
C16H16N2O2S |
|---|---|
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-methoxybenzamide |
InChI |
InChI=1S/C16H16N2O2S/c1-4-13-10(2)21-16(14(13)9-17)18-15(19)11-6-5-7-12(8-11)20-3/h5-8H,4H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
UKBNEINLOKMECL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(SC(=C1C#N)NC(=O)C2=CC(=CC=C2)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


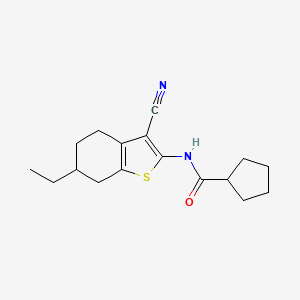
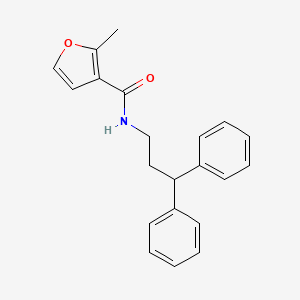
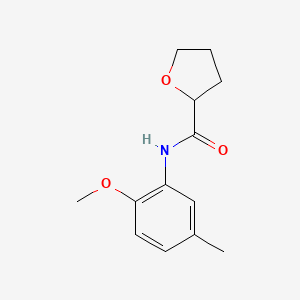
![2-[(4-Nitrobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10976062.png)
![N-[(4-fluorophenyl)methyl]-2-phenoxybutanamide](/img/structure/B10976066.png)
![4-methoxy-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B10976070.png)

![5-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]amino}-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide](/img/structure/B10976082.png)
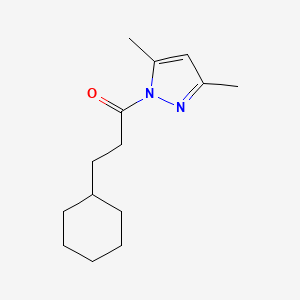
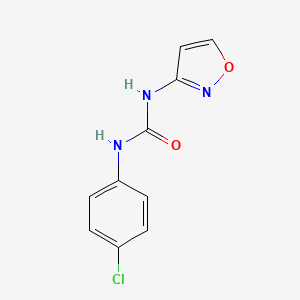
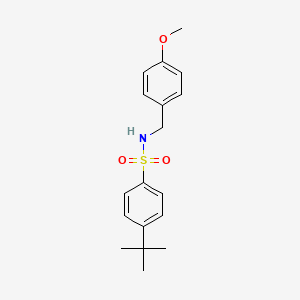
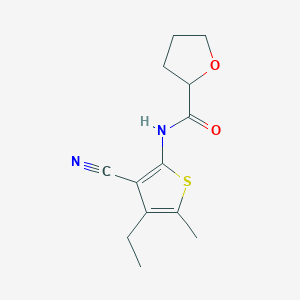
![5-[(3-Carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B10976134.png)
